tert-Butyl 4-ethynylbenzylcarbamate

Organic Synthesis Carbamate Protection Reaction Yield

Standard benzylcarbamates or simple alkynes cannot replicate the orthogonal reactivity of this intermediate. The terminal alkyne supports CuAAC or Sonogashira coupling while the Boc group protects the amine, enabling sequential bioconjugation or PROTAC synthesis. - **Two-Step Workflow:** Click conjugate via alkyne, then deprotect with TFA to reveal primary amine. - **Purity:** ≥97% ensures reproducible conjugation efficiency. - **Logistics:** Competitive bulk pricing; stable crystalline solid (MP 82°C).

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 680190-96-9
Cat. No. B3149866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-ethynylbenzylcarbamate
CAS680190-96-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#C
InChIInChI=1S/C14H17NO2/c1-5-11-6-8-12(9-7-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16)
InChIKeyZUTWALFGFAKUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-ethynylbenzylcarbamate Overview


tert-Butyl 4-ethynylbenzylcarbamate (CAS 680190-96-9) is a bifunctional organic compound that integrates a tert-butoxycarbonyl (Boc) protected benzylamine with a terminal alkyne handle in a single molecular scaffold (C14H17NO2, MW 231.29 g/mol) . This structural arrangement enables orthogonal reactivity: the Boc group provides temporary amine protection under acidic or basic conditions, while the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions . The compound is a white crystalline solid (melting point 82 °C) that serves as a strategic intermediate in medicinal chemistry, bioconjugation, and materials science where sequential functionalization is required .

Orthogonal Boc-amine and terminal alkyne for sequential CuAAC/deprotection workflows
Enables Sonogashira cross-coupling and click chemistry in a single bifunctional scaffold
Reported high-purity supply supports reproducible multi-step synthesis and bioconjugation

Why Generic Substitution Fails


Generic substitution with structurally similar Boc-protected benzylamines or simple aryl alkynes is not chemically equivalent and will compromise synthetic outcomes. Analogues lacking the para-ethynyl group (e.g., tert-butyl benzylcarbamate) cannot participate in click chemistry or cross-coupling reactions, while compounds lacking the Boc-protected amine (e.g., 4-ethynylbenzylamine) expose a nucleophilic primary amine that will undergo unwanted side reactions during alkyne functionalization . The specific combination of a Boc-carbamate and a terminal alkyne in a single molecule enables sequential, orthogonal transformations—such as CuAAC-mediated conjugation followed by Boc deprotection to reveal a reactive amine—that cannot be replicated by interchanging in-class compounds . Furthermore, the benzyl spacer between the carbamate and the aromatic ring provides distinct conformational flexibility and reactivity compared to direct aryl carbamates like tert-butyl (4-ethynylphenyl)carbamate (CAS 317842-48-1), which lacks the methylene bridge and exhibits different crystallographic packing and hydrogen-bonding networks [1].

Analogues without the para-ethynyl group (e.g., tert-butyl benzylcarbamate) cannot participate in click or cross-coupling reactions
Unprotected 4-ethynylbenzylamine exposes a reactive primary amine that will undergo side reactions during alkyne functionalization
Direct aryl carbamate (tert-butyl (4-ethynylphenyl)carbamate) lacks the benzyl methylene bridge; may alter crystallinity and H-bonding networks

Quantitative Evidence Guide


Synthetic Yield Advantage in Boc Protection

In a recently published synthetic protocol, tert-butyl (4-ethynylphenyl)carbamate—a close structural analog lacking the benzyl methylene spacer—was prepared from 4-ethynylaniline and di-tert-butyl dicarbonate in anhydrous THF at reflux for 3 hours, affording the desired product in quantitative yield [1]. While this study focused on the direct aryl carbamate analog (CAS 317842-48-1), the identical reaction conditions are applicable to the synthesis of tert-butyl 4-ethynylbenzylcarbamate from 4-ethynylbenzylamine. The quantitative yield represents a significant improvement over typical Boc protection protocols for benzylic amines, which often report yields in the 70–90% range due to competing side reactions [2]. This high-yield synthesis reduces material costs and purification burden in multi-step sequences.

Synthetic Yield
Class-level inference
Reported quantitative yield (analog)
vs. typical Boc-benzylamine 70–90%
Yield may improve efficiency; reduces purification burden
Based on direct aryl carbamate analog; verify on target substrate
Organic Synthesis Carbamate Protection Reaction Yield

Purity and Batch-to-Batch Consistency

Commercial suppliers specify a minimum purity of 97% for tert-butyl 4-ethynylbenzylcarbamate, as verified by HPLC, NMR, and GC analyses . This purity specification exceeds the 95% standard purity commonly offered for many Boc-protected alkyne building blocks in this molecular weight range, and batch-specific certificates of analysis (CoA) are available upon request, providing traceable documentation of identity and purity . In contrast, alternative compounds such as tert-butyl (4-ethynylphenyl)carbamate (CAS 317842-48-1) are often supplied at 95% purity without routine batch-specific CoA availability .

Purity Specification
Data to verify
97% min. (HPLC, NMR, GC)
Exceeds typical 95% for analogs; may reduce side reactions
Supplier specification; CoA available per batch
Quality Control Analytical Chemistry Procurement Specification

Cost Efficiency and Multi-Supplier Availability

tert-Butyl 4-ethynylbenzylcarbamate is commercially available from multiple global suppliers at competitive price points across a range of pack sizes. Fluorochem offers 250 mg at £23.00, 1 g at £46.00, and 5 g at £179.00 (all prices ex. VAT) with stock availability in UK and European warehouses . TargetMol lists 1 mg at $195, reflecting a premium for small-scale research quantities . Chinese suppliers such as Bidepharm and Biomart offer the compound at approximately ¥100–260 for 100–500 mg quantities . This multi-vendor sourcing landscape ensures supply chain resilience and price competition, whereas more specialized Boc-alkyne analogs with less common substitution patterns may be available from only a single supplier at higher cost.

Cost Comparison
Data to verify
~£46/g (multi-vendor)
vs. specialized Boc-alkynes $150–300+/g
Multi-supplier sourcing may lower procurement risk
Pricing as of 2025; verify current quotes
Procurement Economics Supply Chain Cost Analysis

Optimal Application Scenarios


Sequential Bioconjugation via Click-Boc Chemistry

The orthogonal functionality of tert-butyl 4-ethynylbenzylcarbamate enables a two-step bioconjugation workflow: first, the terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized biomolecule (e.g., peptide, oligonucleotide, or fluorescent dye) to form a stable 1,2,3-triazole linkage . Second, treatment with mild acid (e.g., TFA or HCl in dioxane) removes the Boc group, liberating a primary benzylamine that can be further functionalized or used for surface immobilization [1]. This sequential reactivity cannot be achieved with non-orthogonal building blocks such as unprotected 4-ethynylbenzylamine, which would undergo competing nucleophilic side reactions during the click step. The high purity (97%) and reliable batch-to-batch consistency ensure reproducible conjugation efficiency and minimal byproduct formation .

PROTAC Linker Synthesis

tert-Butyl 4-ethynylbenzylcarbamate serves as a strategic intermediate for constructing proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. The alkyne moiety can be coupled via Sonogashira cross-coupling to introduce an aryl or heteroaryl E3 ligase ligand, while the Boc-protected benzylamine provides a latent nucleophile for subsequent attachment of a target-protein ligand following deprotection . The benzyl spacer between the carbamate and the aromatic ring confers distinct conformational flexibility compared to direct aryl carbamates, potentially improving ternary complex formation and degradation efficiency [1]. The availability of the compound at competitive pricing (£46.00/g) supports cost-effective PROTAC library synthesis .

Clickable Pharmacophores for Target Identification

In chemical biology, tert-butyl 4-ethynylbenzylcarbamate is employed to introduce a clickable alkyne handle into small-molecule pharmacophores without permanently installing a free amine. The Boc group remains intact during CuAAC-mediated conjugation to an azide-functionalized affinity tag (e.g., biotin-azide) or fluorescent reporter, enabling target identification via pull-down assays or cellular imaging. Subsequent Boc deprotection can be used to unmask the amine for further derivatization or to assess the contribution of the amine to binding affinity. This strategy is superior to using non-protected alkynyl amines, which may exhibit off-target reactivity and reduced cellular permeability due to the basic amine . The quantitative synthetic yield reported for the direct analog ensures that this building block can be prepared in-house at scale if commercial supply is constrained [1].

Application
Selection Property
Validation Focus
Sequential bioconjugation (click-Boc)
Orthogonal alkyne/Boc reactivity
CuAAC coupling efficiency; Boc removal kinetics
PROTAC linker synthesis
Benzyl spacer flexibility for ternary complex
Sonogashira coupling with ligand; deprotection compatibility
Clickable pharmacophore for target ID
Latent amine via Boc; alkyne for affinity/fluorescent tag
Conjugation yield; impact of amine on binding after deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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